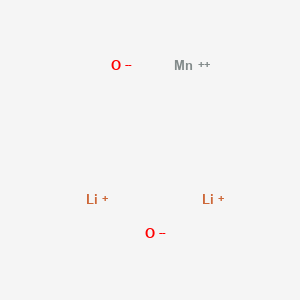
4-(Dimethylamino)butyronitrile
Vue d'ensemble
Description
Synthesis Analysis
4-(Dimethylamino)butyronitrile can be synthesized through various chemical routes. One such method involves the Wittig reaction between chloromethylene(triphenyl)phosphine ylide and 4-(N,N-dimethylamino)benzaldehyde, followed by hydrochloric acid elimination. This process has been shown to produce 4-(N,N-dimethylamino)phenylethyne satisfactorily, which can then undergo oxidative dimerization to yield the target compound in good yield (Rodríguez et al., 1996).
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)butyronitrile and related compounds has been extensively studied through X-ray diffraction and quantum chemical calculations. These studies reveal that the dimethylamino group significantly influences the electron distribution within the molecule, contributing to its unique properties. For instance, the structure of 4-(Dimethylamino)thiopivalophenone, a related compound, shows significant contributions from a dipolar resonance structure, indicating strong interactions between the dimethylamino group and the benzene ring (Voss et al., 2019).
Chemical Reactions and Properties
4-(Dimethylamino)butyronitrile participates in various chemical reactions, demonstrating a range of chemical properties. For example, its reactivity in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids under neutral conditions at room temperature highlights its potential as a catalyst in organic synthesis (Meng et al., 2015).
Physical Properties Analysis
Investigations into the physical properties of 4-(Dimethylamino)butyronitrile and its derivatives reveal insights into their behavior under various conditions. For instance, the fluorescence response of 4-(N,N'-dimethylamino)benzonitrile in room temperature ionic liquids shows how its photophysical properties can be modulated by the solvent environment, indicating the significance of solvation dynamics and molecular structure on its physical properties (Santhosh et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-(Dimethylamino)butyronitrile, including its reactivity and interaction with other substances, have been a subject of study. Its use as a catalyst in acetylation reactions, demonstrating its effectiveness and specific catalytic activity, highlights its utility in analytical and synthetic chemistry (Connors & Albert, 1973).
Applications De Recherche Scientifique
Application in Organic & Biomolecular Chemistry
- Summary of the Application : 4-(Dimethylamino)pyridine (DMAP) and related structures, which include 4-(Dimethylamino)butyronitrile, are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules . These compounds have gained much attention in a variety of applications, particularly in the development of stimuli-responsive and temperature-responsive smart materials .
- Methods of Application or Experimental Procedures : In one study, the researchers found a significant impact of temperature on the protonation degree of DMAP derivatives . This was particularly the case for the protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine . The cation underwent a slight (<7%) protonation on the dimethylamino group at 30 °C, while the temperature decrease to -70 °C resulted in its complete protonation .
- Results or Outcomes : The researchers observed an unusually large scale of temperature-sensitive protonation behavior for these compounds . Such a phenomenon has never been observed before for other weak nucleophiles, being many times lower at the same change of temperature .
Application in Proteomics Research
- Summary of the Application : 4-(Dimethylamino)butyronitrile is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
Application in the Synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one
- Summary of the Application : 4-(Dimethylamino)butyronitrile is used in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one . This compound is of interest in the field of organic chemistry.
- Methods of Application or Experimental Procedures : The specific methods of application involve the use of novel catalysts based on silver nanoparticles . The goal is to develop a new inexpensive, fast, and efficient green catalytic protocol under mild reaction conditions .
Application in the Synthesis of 3,6-diphenyl-2,5-dihydro-pyrrolo [3,4-c]pyrrole-1,4-dione Derivatives
- Summary of the Application : 4-(Dimethylamino)benzonitrile (DMABN), which includes 4-(Dimethylamino)butyronitrile, can be used in the synthesis of 3,6-diphenyl-2,5-dihydro-pyrrolo [3,4-c]pyrrole-1,4-dione derivatives . These compounds have attracted a lot of attention recently due to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer and also used as fungicides and insecticides in agro-chemistry .
- Methods of Application or Experimental Procedures : The specific methods of application involve the use of novel catalysts based on silver nanoparticles . The goal is to develop a new inexpensive, fast, and efficient green catalytic protocol under mild reaction conditions .
Safety And Hazards
4-(Dimethylamino)butyronitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Propriétés
IUPAC Name |
4-(dimethylamino)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8(2)6-4-3-5-7/h3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLFLZTVKYHLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161189 | |
| Record name | 4-(Dimethylamino)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)butyronitrile | |
CAS RN |
13989-82-7 | |
| Record name | 4-(Dimethylamino)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13989-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)butyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13989-82-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Dimethylamino)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DIMETHYLAMINO)BUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28RPK45GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















